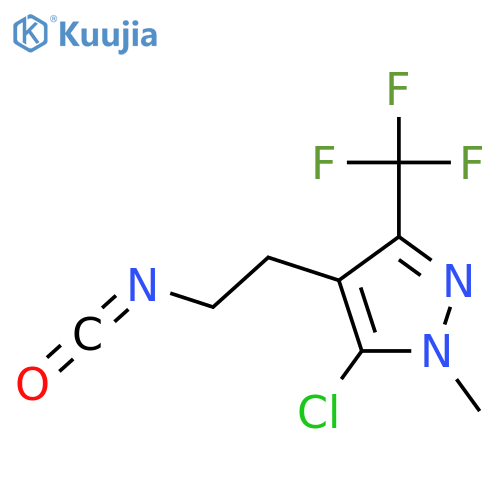

Cas no 2649071-83-8 (5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- EN300-1961015

- 2649071-83-8

-

- インチ: 1S/C8H7ClF3N3O/c1-15-7(9)5(2-3-13-4-16)6(14-15)8(10,11)12/h2-3H2,1H3

- InChIKey: MPJVEXOGANVYTH-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(C(F)(F)F)=NN1C)CCN=C=O

計算された属性

- せいみつぶんしりょう: 253.0229740g/mol

- どういたいしつりょう: 253.0229740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 47.2Ų

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1961015-2.5g |

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649071-83-8 | 2.5g |

$2379.0 | 2023-09-17 | ||

| Enamine | EN300-1961015-5.0g |

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649071-83-8 | 5g |

$3520.0 | 2023-06-01 | ||

| Enamine | EN300-1961015-0.25g |

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649071-83-8 | 0.25g |

$1117.0 | 2023-09-17 | ||

| Enamine | EN300-1961015-0.5g |

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649071-83-8 | 0.5g |

$1165.0 | 2023-09-17 | ||

| Enamine | EN300-1961015-0.05g |

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649071-83-8 | 0.05g |

$1020.0 | 2023-09-17 | ||

| Enamine | EN300-1961015-1.0g |

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649071-83-8 | 1g |

$1214.0 | 2023-06-01 | ||

| Enamine | EN300-1961015-1g |

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649071-83-8 | 1g |

$1214.0 | 2023-09-17 | ||

| Enamine | EN300-1961015-10g |

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649071-83-8 | 10g |

$5221.0 | 2023-09-17 | ||

| Enamine | EN300-1961015-0.1g |

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649071-83-8 | 0.1g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1961015-5g |

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

2649071-83-8 | 5g |

$3520.0 | 2023-09-17 |

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 関連文献

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazoleに関する追加情報

5-Chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

5-Chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, with the CAS number 2649071-83-8, is a highly specialized organic compound that has garnered significant attention in the fields of chemical synthesis and materials science. This compound is notable for its unique structure, which combines a pyrazole ring with substituents such as a chlorine atom, an isocyanate group, a methyl group, and a trifluoromethyl group. These functional groups contribute to its versatile chemical properties and potential applications in various industries.

The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as the core structure of this compound. The substitution pattern on the pyrazole ring plays a crucial role in determining its reactivity and stability. The presence of the chlorine atom at the 5-position introduces electron-withdrawing effects, which can enhance the compound's reactivity in certain chemical reactions. Similarly, the trifluoromethyl group at the 3-position further contributes to the electron-deficient nature of the molecule, making it an attractive candidate for various synthetic transformations.

The isocyanate group attached to the ethyl chain at the 4-position of the pyrazole ring adds another layer of functionality to this compound. Isocyanates are well-known for their ability to undergo nucleophilic addition reactions, making them valuable intermediates in polymer chemistry and organic synthesis. In this compound, the isocyanate group can act as a reactive site for further modifications, enabling the creation of more complex molecular architectures.

Recent studies have highlighted the potential of 5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole as a building block in the synthesis of advanced materials. For instance, researchers have explored its use in constructing polymeric materials with tailored mechanical and thermal properties. The combination of the pyrazole ring's aromaticity and the reactivity of the isocyanate group makes this compound an ideal candidate for such applications.

In addition to its role in materials science, this compound has also been investigated for its potential in pharmaceutical research. The substitution pattern on the pyrazole ring allows for fine-tuning of pharmacokinetic properties, making it a promising lead compound for drug discovery efforts. Recent studies have demonstrated its ability to modulate key biological targets, suggesting its potential as a therapeutic agent in various disease states.

The synthesis of 5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves a multi-step process that requires precise control over reaction conditions. Researchers have developed efficient synthetic routes that leverage modern methodologies in organic chemistry, such as transition metal-catalyzed coupling reactions and microwave-assisted synthesis. These advancements have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.

From an environmental perspective, there has been growing interest in understanding the fate and behavior of this compound in different ecosystems. Studies have shown that it exhibits moderate biodegradability under aerobic conditions, which is an important consideration for its safe use and disposal. Furthermore, its potential impact on aquatic organisms has been evaluated through toxicity studies, providing valuable insights into its environmental compatibility.

In conclusion, 5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in chemical synthesis, materials science, and pharmaceutical research. As ongoing research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing technological and medical innovations.

2649071-83-8 (5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole) 関連製品

- 503173-53-3(3-bromo-2-(propan-2-yl)imidazo1,2-apyridine)

- 2680623-14-5(6-Methyl-1-(trifluoroacetyl)piperidine-2-carboxylic acid)

- 2228926-36-9(3-(3-amino-1,2-oxazol-5-yl)-N,N-dimethylpyridin-2-amine)

- 926231-85-8(N-1-(4-fluorophenyl)ethylcyclopropanamine)

- 866844-19-1(4-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline)

- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)

- 2194845-54-8(3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one)

- 1546000-97-8(6-chloro-2-cyclobutoxypyridin-3-amine)

- 953233-17-5(N-{5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl}-2-phenoxyacetamide)

- 505080-62-6(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)